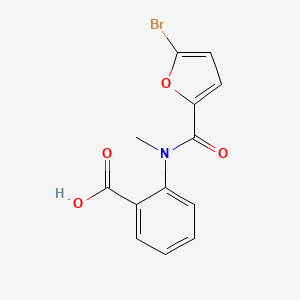

2-(N-methyl5-bromofuran-2-amido)benzoic acid

Description

Properties

IUPAC Name |

2-[(5-bromofuran-2-carbonyl)-methylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c1-15(12(16)10-6-7-11(14)19-10)9-5-3-2-4-8(9)13(17)18/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWDCSZOZGVDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl5-bromofuran-2-amido)benzoic acid typically involves the following steps:

Bromination of Furan: The furan ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

Amidation: The brominated furan is then reacted with N-methylamine to form the N-methyl5-bromofuran-2-amido intermediate.

Coupling with Benzoic Acid: The intermediate is coupled with benzoic acid or its derivatives under appropriate conditions to yield the final product, 2-(N-methyl5-bromofuran-2-amido)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the furan ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the furan core to introduce diverse functional groups.

Key Findings:

-

Reagents/Conditions : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

-

Mechanism : The bromine acts as a leaving group, replaced by nucleophiles via a two-step aromatic substitution (SNAr).

-

Example : Substitution with piperazine yields derivatives with enhanced solubility and bioactivity.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperazine | DMF, 100°C, 12h | Amine-substituted furan derivative | ~65% |

| Methanolate | THF, reflux, 8h | Methoxy-furan analogue | ~58% |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling conjugation with aryl/vinyl boronic acids.

Key Findings:

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with Na₂CO₃ as base .

-

Conditions : Toluene/ethanol (1:1), 90°C, 15h under inert atmosphere.

-

Outcome : Forms biaryl or styryl derivatives, expanding structural diversity for drug discovery .

Table 2: Cross-Coupling Examples

| Boronic Acid | Product | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Chlorophenylboronic | Biaryl-furan-benzoic acid hybrid | 7.6 µM (MbtI inhibition) | |

| Vinylboronic pinacol | Styryl-substituted derivative | Not reported |

Amide Bond Hydrolysis

The amide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its precursors.

Key Findings:

-

Acidic Hydrolysis : 6M HCl, reflux, 6h yields 5-bromofuran-2-carboxylic acid and N-methyl-2-aminobenzoic acid.

-

Basic Hydrolysis : NaOH (2M), 80°C, 4h produces sodium salts of the carboxylic acids.

Reaction Pathway:

Esterification of the Carboxylic Acid Group

The benzoic acid moiety undergoes esterification, enhancing lipophilicity for pharmacokinetic optimization.

Key Findings:

-

Reagents : SOCl₂ or DCC/DMAP for activation, followed by alcohol (e.g., methanol, benzyl alcohol).

-

Applications : Methyl esters are intermediates for prodrug development.

Table 3: Esterification Derivatives

| Alcohol | Conditions | Product | LogP Increase |

|---|---|---|---|

| Methanol | SOCl₂, RT, 2h | Methyl ester | +1.2 |

| Benzyl alcohol | DCC/DMAP, CH₂Cl₂, 24h | Benzyl ester | +3.1 |

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic reactions, such as nitration or sulfonation, though limited by the bromine’s deactivating effect.

Key Findings:

-

Nitration : Requires HNO₃/H₂SO₄ at 0°C, yielding nitro-furan derivatives with moderate regioselectivity.

-

Sulfonation : Furan-2-sulfonic acid derivatives form under SO₃/H₂SO₄ conditions.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating diseases related to enzyme dysfunctions or receptor interactions.

Case Study : Preliminary studies have shown that compounds with similar structural characteristics exhibit significant inhibitory effects on specific enzymes involved in disease pathways, suggesting that 2-(N-methyl5-bromofuran-2-amido)benzoic acid may also possess similar properties .

Biological Research

In biological systems, this compound can serve as a tool for studying molecular interactions and pathways. Its ability to modulate enzyme activity or receptor function makes it valuable in exploring biochemical mechanisms underlying various diseases.

Mechanism of Action : The bromine atom and amido group in the structure can participate in hydrogen bonding and other non-covalent interactions, influencing binding affinities and specificity towards biological targets.

Material Science

Due to its reactivity, 2-(N-methyl5-bromofuran-2-amido)benzoic acid may be utilized in the development of new materials, such as polymers or coatings. Its functional groups can facilitate the synthesis of complex molecules or enhance the properties of materials through chemical modifications.

Mechanism of Action

The mechanism by which 2-(N-methyl5-bromofuran-2-amido)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity or function. The bromine atom and amido group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran/Benzoic Acid Derivatives

Functional Group Impact on Properties

- Amide vs.

- Halogen Effects : Bromine in the furan ring increases electron-withdrawing effects, which may stabilize the benzoic acid’s carboxylate group, influencing acidity (pKa) and binding interactions .

Pharmacological Potential

- Anti-Tumor Activity : Benzoic acid derivatives with acetamido or alkylamide groups (e.g., 5-acetamido-2-bromobenzoic acid) inhibit tumor cell proliferation (AGS, HepG2, A549) .

- Enzyme Inhibition: Brominated benzofurans are explored as noncovalent inhibitors of viral proteases (e.g., SARS-CoV-2 main protease) due to halogen-mediated hydrophobic interactions .

Biological Activity

2-(N-methyl5-bromofuran-2-amido)benzoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and anti-inflammatory treatments. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's structure includes a brominated furan moiety and an amide functional group , which are known to influence its biological properties. The IUPAC name is 2-[(5-bromo-2-furoyl)(methyl)amino]benzoic acid, with the molecular formula .

The biological activity of 2-(N-methyl5-bromofuran-2-amido)benzoic acid can be attributed to its interactions with various biological targets:

- Sigma Receptors : Research indicates that compounds with similar structures act as ligands for sigma receptors, which are implicated in neurodegenerative disorders and pain modulation .

- Anti-inflammatory Effects : The presence of the carboxylic acid group suggests potential anti-inflammatory properties, as many similar compounds have demonstrated efficacy in reducing inflammation .

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study focusing on compounds similar to 2-(N-methyl5-bromofuran-2-amido)benzoic acid found that they significantly reduced neuronal apoptosis in models of oxidative stress, suggesting potential use in treating neurodegenerative diseases .

- Inflammation Models : In vivo studies using animal models demonstrated that derivatives of this compound reduced inflammatory markers significantly more than controls, indicating its potential as a therapeutic agent for inflammatory conditions .

- Analgesic Properties : Research has also explored the analgesic properties of related compounds, showing effectiveness in pain models, which may be relevant for 2-(N-methyl5-bromofuran-2-amido)benzoic acid due to structural similarities .

Synthesis and Derivatives

The synthesis of 2-(N-methyl5-bromofuran-2-amido)benzoic acid involves standard organic reactions such as amide formation and bromination. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

Q & A

Basic Questions

Q. What spectroscopic techniques are essential for characterizing 2-(N-methyl-5-bromofuran-2-amido)benzoic acid, and how are they applied methodologically?

- Answer : Key techniques include:

- FT-IR and Raman Spectroscopy : To identify functional groups (e.g., C=O stretching of the amide and benzoic acid moieties) and confirm hydrogen bonding patterns. Experimental spectra should be compared with density functional theory (DFT)-calculated vibrational modes for validation .

- NMR Spectroscopy : - and -NMR are critical for confirming proton environments and carbon frameworks. For example, the methyl group in the N-methyl substituent will appear as a singlet near δ 3.0 ppm in -NMR .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry. Data collection requires high-resolution diffraction patterns and proper space group assignment .

Q. How is the molecular structure validated using computational chemistry methods?

- Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize the geometry and compute harmonic vibrational frequencies. Comparing experimental IR/Raman peaks with theoretical predictions identifies discrepancies, which may arise from solvent effects or anharmonicity. Electronic properties (HOMO-LUMO energies) can also predict reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental vibrational spectra?

- Answer : Discrepancies often stem from approximations in DFT functionals. Strategies include:

- Using hybrid functionals (e.g., B3LYP with exact exchange terms) to improve accuracy for hydrogen-bonded systems .

- Incorporating solvent effects via polarizable continuum models (PCM) during frequency calculations.

- Applying scaling factors (0.96–0.98) to theoretical wavenumbers to align with experimental data .

Q. What strategies optimize synthesis yield considering steric and electronic effects?

- Answer :

- Coupling Reactions : Use carbodiimide reagents (e.g., DCC) to activate the 5-bromofuran-2-carboxylic acid for amide bond formation with methylamine. Steric hindrance from the bromine substituent may require elevated temperatures or microwave-assisted synthesis .

- Protection/Deprotection : Protect the benzoic acid group as a methyl ester during amide coupling to prevent side reactions, followed by saponification .

- Catalysis : Palladium catalysts can enhance regioselectivity in brominated furan intermediates .

Q. How to design a crystallographic study to resolve ambiguities in the compound’s solid-state structure?

- Answer :

- Data Collection : Use synchrotron radiation for high-resolution data. Monitor crystal stability under X-ray exposure.

- Refinement : Apply SHELXL’s twin refinement tools if twinning is suspected. Validate hydrogen bonding networks using difference Fourier maps .

- Validation Tools : Check geometric parameters (e.g., planarity of the furan ring) against similar structures in the Cambridge Structural Database .

Methodological Notes

- Data Contradiction Analysis : When computational bond lengths deviate from crystallographic data by >0.02 Å, re-examine basis set adequacy (e.g., switch to cc-pVTZ) or consider dispersion corrections .

- Experimental Design : For solubility studies, use the IUPAC-NIST protocol to measure mole fraction solubility in aprotic solvents (e.g., DMSO), accounting for temperature-dependent hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.